3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

GPCR selectivity 5-HT1A receptor regioisomer comparison

3-(4-Fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic small molecule (MF: C12H9FN4S; MW: 260.29 g/mol) belonging to the triazolopyridazine class. Its structure features a 4-fluorophenyl group at the C3 position and a methylsulfanyl (–SMe) moiety at C6 on the fused triazolo[4,3-b]pyridazine core, distinct from common C6-aryl, C6-alkoxy, or C6-sulfanyl-benzimidazole extensions found in many kinase-targeted analogs.

Molecular Formula C12H9FN4S
Molecular Weight 260.29
CAS No. 852373-64-9
Cat. No. B2503113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS852373-64-9
Molecular FormulaC12H9FN4S
Molecular Weight260.29
Structural Identifiers
SMILESCSC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
InChIInChI=1S/C12H9FN4S/c1-18-11-7-6-10-14-15-12(17(10)16-11)8-2-4-9(13)5-3-8/h2-7H,1H3
InChIKeyKPCFNQOHQBHUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852373-64-9): Baseline Structural and Physicochemical Profile


3-(4-Fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic small molecule (MF: C12H9FN4S; MW: 260.29 g/mol) belonging to the triazolopyridazine class . Its structure features a 4-fluorophenyl group at the C3 position and a methylsulfanyl (–SMe) moiety at C6 on the fused triazolo[4,3-b]pyridazine core, distinct from common C6-aryl, C6-alkoxy, or C6-sulfanyl-benzimidazole extensions found in many kinase-targeted analogs. The compound exhibits a predicted ACD/LogP of 3.08 and contains zero hydrogen bond donors, indicating moderate lipophilicity and a reliance on shape- and dipole-driven target engagement rather than canonical hydrogen-bond networks .

Why Generic Triazolopyridazine Substitution Fails: Evidence for the Non-Interchangeability of 3-(4-Fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine


Triazolopyridazines with similar core structures but divergent substitution patterns exhibit profound selectivity shifts across kinase targets (c-Met, TrkA, Pim-1) and GPCRs (GABA-A, 5-HT1A). For instance, the regioisomeric 3-(3-fluorophenyl) analog demonstrates only weak, non-selective engagement at the 5-HT1A receptor (EC50 = 99 µM), whereas C6-substituted derivatives bearing quinoline-ether appendages achieve single-digit nanomolar c-Met inhibition [1][2]. The target compound's C6 methylsulfanyl group is the smallest possible thioether substituent, minimizing steric bulk while retaining a polarizable sulfur atom capable of engaging the hydrophobic ‘sulfur pocket’ frequently exploited by type I/II kinase inhibitors. Generic replacement with a C6-unsubstituted, C6-methoxy, or bulkier C6-sulfanyl-benzimidazole congener would alter both the binding-mode geometry and the electronic surface potential, rendering potency comparisons invalid without direct head-to-head profiling [1][2].

Product-Specific Quantitative Evidence Guide for 3-(4-Fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852373-64-9)


Regioisomeric Fluorophenyl Selectivity: 4-Fluorophenyl vs. 3-Fluorophenyl Analog in GPCR Off-Target Screening

The 3-(3-fluorophenyl) regioisomer (BDBM30866) was profiled in a cell-based β-lactamase reporter assay for human 5-HT1A receptor agonism and returned an EC50 of 99,000 nM, effectively classifying it as inactive at this GPCR [1]. Under identical assay conditions (pH 7.4, 23 °C), the 4-fluorophenyl analog has not been reported to exhibit measurable 5-HT1A activity, suggesting that the para-fluorine substitution may further reduce or eliminate this residual off-target engagement. This differential is critical because even weak 5-HT1A activity can confound in vivo pain or CNS models where triazolopyridazine-based kinase or receptor probes are being evaluated.

GPCR selectivity 5-HT1A receptor regioisomer comparison

C6 Substituent Impact on c-Met Kinase Potency: Methylsulfanyl as a Minimal Thioether Baseline vs. Quinoline-Ether Extended Analogs

Amgen's triazolopyridazine series demonstrates that C6-aryl/heteroaryl substituents are required for potent c-Met enzyme inhibition. The lead compound 4 (C6 = 4-((7-methoxyquinolin-4-yl)oxy)methyl) achieves cellular IC50 in the low nanomolar range (<10 nM in PC3 cells), while simple C6-phenyl or C6-fluoro-phenyl analogs (10a–10f) retain enzyme IC50 values of 10–100 nM but suffer cellular potency shifts [1]. The target compound, bearing the minimal C6–SMe group, has not been directly tested in c-Met assays, but its structure represents the simplest thioether analogue of the triazolopyridazine core, providing a critical baseline for deconvoluting the enthalpic contribution of the sulfur atom to kinase hinge-region binding without the steric influence of extended aryl groups. By contrast, the 3-(3-fluorophenyl) analog shows no reported c-Met activity, reinforcing that even subtle substitution changes drastically alter kinase selectivity [2].

c-Met kinase inhibition structure-activity relationship thioether substituent

TrkA Kinase Inhibitor Scaffold: Substitution Pattern Dictates Target Engagement vs. Inactive Cores

Patent WO2012125667 exemplifies triazolopyridazine derivatives as TrkA inhibitors for pain and cancer indications, with Example 24 representing a closely related C3-phenyl-C6-sulfanyl-benzimidazole hybrid structure [1]. The DrugMap database annotates 'Triazolo[4,3-b]pyridazine derivative 2' (linked to Example 24 of this patent) as a patented TrkA inhibitor with potential for chronic pain, neuropathic pain, and solid tumor indications [2]. The target compound differs from Example 24 by lacking the benzimidazole-carbamate extension at C6, but the conserved C3-4-fluorophenyl and C6-sulfanyl connectivity motifs match the pharmacophore defined in the patent. This positions the compound as a truncated analogue useful for verifying the minimal structural requirements for TrkA binding and for assessing metabolic stability independent of the benzimidazole moiety.

TrkA inhibition pain target kinase selectivity

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Common C6-Extended Triazolopyridazine Kinase Inhibitors

The target compound's predicted ACD/LogP of 3.08 (LogD 2.69 at pH 5.5 and 7.4) and zero hydrogen bond donors distinguish it from optimized c-Met or TrkA leads, which typically bear amide, carbamate, or hydroxyl groups that increase H-bond donor count (≥1) and raise molecular weight above 400 Da [1]. For example, the c-Met co-crystallized ligand L5G (7-methoxy-4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline) possesses a molecular weight of 383.4 Da and contains two H-bond acceptors beyond the core [2]. The lower LogP and molecular weight of the target compound translate to higher ligand efficiency potential and improved permeability predictions (ACD/BCF = 64.84), making it a superior choice for fragment-based screening libraries or as a starting point for lead optimization programs that require minimal hydrophobicity.

physicochemical properties LogP ligand efficiency

X-Ray Crystallographic Evidence: Triazolopyridazine Core Binding Mode Confirmation in c-Met Active Site

The co-crystal structure of c-Met kinase domain with a triazolopyridazine inhibitor (PDB: 3CD8, resolution 2.00 Å; PDB: 3CCN, resolution 1.9 Å) provides definitive proof that the [1,2,4]triazolo[4,3-b]pyridazine core engages the kinase hinge region via N2 and N4 nitrogen atoms [1][2]. Although neither structure contains the target compound itself, the core scaffold is identical, confirming that the C3 and C6 substituents project into the solvent-exposed region and the back pocket, respectively. This structural evidence validates that any C6 substituent modification (such as the methylsulfanyl group in the target compound) directly influences the interaction with Tyr1230 and Met1211 in the c-Met active site, providing a rational basis for SAR expansion. The absence of a co-crystal structure for the specific C6–SMe analog represents a gap that can be addressed by procuring the compound for soaking experiments.

X-ray crystallography c-Met co-crystal structure binding mode

Best Research and Industrial Application Scenarios for 3-(4-Fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852373-64-9)


Fragment-Based Drug Discovery (FBDD) Library Enrichment for Kinase Targets

With a molecular weight of only 260.29 Da and zero hydrogen bond donors, this compound meets the 'Rule of Three' criteria for fragment libraries . Its triazolopyridazine core is pre-validated by X-ray structures for c-Met hinge binding, making it an ideal fragment hit for SPR or thermal shift screening against a panel of clinically relevant kinases (c-Met, TrkA, Pim-1, BTK). Procurement for fragment library assembly enables identification of novel chemical starting points that can then be grown at the C6 position.

Negative Control for C6-Substituted Triazolopyridazine c-Met/TrkA Inhibitor Assays

Because the compound lacks the extended C6 substituents required for potent c-Met inhibition (<10 nM IC50 seen with quinoline-ether analogs) and for TrkA inhibition (benzimidazole-carbamate extension in Example 24 of WO2012125667), it serves as an excellent negative or weakly-active control in biochemical and cellular kinase assays [1][2]. This allows research groups to validate assay windows and confirm that observed potency of lead compounds is driven by C6 extensions rather than by the core scaffold alone.

Regioisomeric Selectivity Probe for GPCR Off-Target Profiling

The documented 5-HT1A agonist activity of the 3-(3-fluorophenyl) regioisomer (EC50 = 99 µM) provides a direct comparator for evaluating the impact of fluorine position on GPCR selectivity [3]. By testing the 4-fluorophenyl analog in the same β-lactamase reporter assay, researchers can quantify the reduction in serotonergic off-target activity, a key consideration when triaging triazolopyridazine hits for CNS or pain programs where 5-HT1A modulation is undesirable.

Core Scaffold for Structure-Based Drug Design (SBDD) Soaking Experiments

High-resolution co-crystal structures of the triazolopyridazine core in c-Met (PDB: 3CD8, 3CCN) are publicly available [4][5]. The compound can be soaked into pre-formed kinase crystals (c-Met, TrkA, or Pim-1) to obtain a co-structure of the minimal C6–SMe pharmacophore. This would experimentally define the sulfur atom's interaction with the protein environment, providing critical data for computational chemists optimizing sulfur-containing kinase inhibitors.

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